molecular formula C20H19N3O4S2 B1192481 CDK8/19-IN-52h

CDK8/19-IN-52h

Cat. No. B1192481
M. Wt: 429.51
InChI Key: SCXVTHJJOZYJMC-UHFFFAOYSA-N
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Description

CDK8/19-IN-52h is a dual inhibitor of CDK8/19, suppressing phosphorylated STAT1 in various cancer cells.

Scientific Research Applications

Discovery and Development

CDK8/19-IN-52h was developed as part of a novel series of CDK8/19 dual inhibitors. It exhibited potent enzymatic inhibitory activity and was optimized for improved physicochemical properties and kinase selectivity. The compound showed effective in vitro potency and demonstrated tumor growth suppression in in vivo studies (Ono et al., 2017).

Impact on Osteoclastogenesis and Bone Regeneration

CDK8/19-IN-52h has been studied for its effects on bone metabolism. It was found to suppress osteoclastogenesis by downregulating RANK and other related signaling pathways, suggesting potential applications in treating bone-related disorders. Additionally, the compound promoted osteoblast mineralization and cancellous bone healing in rats, highlighting its therapeutic potential in bone regeneration (Amirhosseini et al., 2019).

Role in Tumorigenesis and Potential Therapeutic Applications

Studies have explored CDK8/19-IN-52h's role in tumorigenesis, where it acts as a driver or suppressor depending on the context. Its inhibition is associated with significant effects on gene expression related to super-enhancers, immune responses, and stem cell function. However, challenges have been identified in the clinical development of CDK8/19 inhibitors due to complex toxicity issues (Clarke et al., 2016).

Application in Cancer Research

CDK8/19-IN-52h has been linked to the regulation of epithelial-to-mesenchymal transition (EMT) in cancer, playing a role in tumor cell invasion and EMT-associated transcriptional changes. Its inhibition also impacts growth factor and mechanical cues during EMT in cancer models (Serrao et al., 2018).

Molecular and Cellular Functions

The compound is involved in regulating RNA Polymerase II mediated gene expression as part of the Mediator kinase module. Dysregulation of CDK8/19 has been implicated in various human diseases, particularly cancer, making it a target for therapeutic development (Dannappel et al., 2019).

Impact on Specific Cancers

Research has identified specific cancers where CDK8/19-IN-52h could be beneficial, particularly in contexts where transcriptional rather than mutational changes drive the cancer. This includes breast cancer, acute myeloid leukemia, prostate cancer, and others (Roninson et al., 2019).

properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.51

IUPAC Name

8-(4-((2-Methoxyethyl)carbamoyl)phenoxy)-4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-26-9-8-22-19(25)11-2-5-13(6-3-11)27-20-15-14(17(28-20)18(21)24)7-4-12-10-23-29-16(12)15/h2-3,5-6,10H,4,7-9H2,1H3,(H2,21,24)(H,22,25)

InChI Key

SCXVTHJJOZYJMC-UHFFFAOYSA-N

SMILES

O=C(C1=C(CC2)C(C3=C2C=NS3)=C(OC4=CC=C(C(NCCOC)=O)C=C4)S1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDK8/19-IN-52h;  CDK8/19IN52h;  CDK8/19 IN 52h;  CDK8/19IN-52h;  CDK8/19-IN52h;  CDK8/19 IN-52h;  CDK8/19-IN 52h

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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